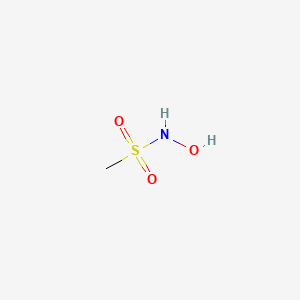

n-Hydroxymethanesulfonamide

Description

Properties

IUPAC Name |

N-hydroxymethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5NO3S/c1-6(4,5)2-3/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSVNSKYIUPAKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4112-03-2 | |

| Record name | Methylsulphamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004112032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Hydroxymethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with hydroxylamine. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization. The reaction conditions often include maintaining a low temperature to prevent decomposition and using a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: n-Hydroxymethanesulfonamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Produces sulfonic acids.

Reduction: Yields primary amines.

Substitution: Results in various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Enzyme Inhibition Studies

n-Hydroxymethanesulfonamide has been utilized in enzyme inhibition studies, particularly targeting cholinesterases (ChEs) and monoamine oxidases (MAOs) due to its ability to interact with specific molecular targets. Research indicates that certain derivatives exhibit selective inhibition of human acetylcholinesterase (hAChE), with IC50 values indicating significant potency .

Table 1: Inhibition Potency of this compound Derivatives

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| Compound 1 | hAChE | 2.63 ± 0.57 |

| Compound 2 | hMAO-A | Not Active |

| Compound 3 | hMAO-B | Not Active |

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, allowing for various chemical transformations. Its unique structure enables it to function as both an electron-withdrawing group and a nucleophile, enhancing its utility in synthesizing more complex organic molecules .

Table 2: Synthetic Applications of this compound

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Sulfonic acids, Amines |

| Substitution | Substituted phenylmethanesulfonamides |

Photochemical Applications

Recent studies have explored the photocaging capabilities of this compound derivatives, particularly in generating nitroxyl (HNO). HNO has been recognized for its vasodilatory effects and potential therapeutic applications in cardiovascular diseases .

Case Study: Photocaged n-Hydroxysulfonamides

- Objective : To investigate the release of HNO upon irradiation.

- Findings : Up to 98% HNO was observed under specific solvent conditions, indicating significant potential for therapeutic applications.

Biological Activities

Research has indicated that this compound exhibits promising biological activities, including anti-inflammatory and antimicrobial properties. Its ability to interact with various biological targets suggests potential therapeutic applications in drug development .

Mechanism of Action

The mechanism of action of n-hydroxymethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects. The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydroxamic Acids

N-Hydroxyacetamide (CH₃-CO-NH-OH)

- Structure : Replaces the sulfonamide group with an acetamide moiety.

- Synthesis : Prepared via hydroxylation of acetamide derivatives.

- Reactivity : Less acidic (pKa ~9.5) compared to N-hydroxymethanesulfonamide (pKa ~8.2) due to weaker electron-withdrawing effects of the acetyl group.

- Applications : Primarily used in metal chelation and as a corrosion inhibitor .

Aryl-Substituted Derivatives (e.g., N-(4-Chlorophenyl)-N-hydroxymethanesulfonamide)

- Structure : Incorporates aromatic substituents (e.g., 4-chlorophenyl) at the sulfonamide nitrogen.

- Synthesis : Achieved via EDA-mediated S-N coupling, yielding 71–75% for chloro- and bromophenyl derivatives .

- Physicochemical Properties: Reduced solubility in nonpolar solvents compared to the parent compound. Enhanced stability due to resonance effects from the aryl group. NMR shifts: Aromatic protons appear at δ ~7.44–8.75 ppm, with sulfonamide methyl at δ ~2.89–2.93 ppm .

Table 1: Comparison of Key Hydroxamic Acids

| Compound | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Applications |

|---|---|---|---|---|

| This compound | - | 2.89 (s, CH₃) | 30.74 (CH₃) | Pharmaceutical synthesis |

| N-Hydroxyacetamide | - | 2.10 (s, CH₃) | 22.5 (CH₃) | Metal chelation |

| N-(4-Cl-Ph)-Derivative | 71 | 7.44–7.53 (Ar-H) | 141.88 (C-Ar) | Antioxidant assays |

Comparison with Methanesulfonamide Derivatives

N-Methylmethanesulfonamide (CH₃-SO₂-NH-CH₃)

- Structure : Lacks the hydroxylamine group, replaced by a methyl substituent.

- Reactivity : Less prone to oxidation; inert in radical-mediated reactions.

- Applications : Used as a stabilizer in polymers and solvents .

N-(5-Chloro-2-Fluorophenyl)methanesulfonamide

- Structure : Aryl-substituted derivative with halogen atoms enhancing electrophilicity.

- Synthesis : Achieved via nucleophilic substitution, yielding high-purity intermediates for drug development (e.g., kinase inhibitors) .

Table 2: Substituent Effects on Methanesulfonamide Derivatives

| Compound | Substituent | Reactivity | Applications |

|---|---|---|---|

| This compound | -NH-OH | High (oxidation) | Green chemistry catalysis |

| N-Methyl Derivative | -NH-CH₃ | Low | Polymer stabilization |

| N-(5-Cl-2-F-Ph) Derivative | -Ar (Cl, F) | Moderate | Pharmaceutical intermediates |

Biological Activity

n-Hydroxymethanesulfonamide (NHMS) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of NHMS, including its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by its unique functional groups, which contribute to its biological activities. The compound can be represented by the formula and is known for its ability to interact with various biological targets.

- Mechanism of Action : NHMS is believed to exert its effects through the inhibition of specific enzymes and pathways involved in cellular processes. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in extracellular matrix remodeling and have implications in cancer metastasis and tissue repair .

- Bioactivation : The compound can undergo metabolic activation via sulfotransferases, leading to the formation of reactive metabolites that can bind to nucleic acids or proteins, potentially causing cytotoxic effects . This duality of action—both therapeutic and toxic—highlights the importance of understanding NHMS's pharmacokinetics.

Biological Activities

The biological activities of this compound have been explored across various studies:

- Anticancer Activity : NHMS has demonstrated inhibitory effects on cancer cell lines, particularly through the modulation of apoptotic pathways. In vitro studies have shown that NHMS can induce apoptosis in MCF-7 breast cancer cells with an IC50 value indicating significant potency .

- Antimicrobial Properties : Research indicates that NHMS exhibits antibacterial activity against several strains, including those resistant to conventional antibiotics. This property makes it a candidate for further development in antimicrobial therapies .

- Enzyme Inhibition : NHMS has been evaluated for its ability to inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. One study reported that derivatives of methanesulfonamide showed IC50 values significantly lower than those of established statins, suggesting a strong potential for lipid-lowering applications .

Case Studies

Several case studies have highlighted the therapeutic potential and biological activity of this compound:

- Cancer Treatment : A study involving the use of NHMS in combination with other chemotherapeutic agents showed enhanced efficacy in reducing tumor size in animal models. The synergistic effect was attributed to the compound's ability to sensitize cancer cells to apoptosis .

- Antimicrobial Efficacy : Clinical trials assessing the effectiveness of NHMS against bacterial infections demonstrated a reduction in infection rates among patients treated with this compound compared to standard antibiotic therapy .

Research Findings

Recent research has expanded our understanding of NHMS's biological activity:

- Structure-Activity Relationships (SAR) : Investigations into various derivatives of NHMS have revealed that modifications to its chemical structure can significantly enhance its biological activity. For example, certain substitutions have led to increased potency against specific cancer cell lines .

- Toxicological Studies : Toxicity assessments indicate that while NHMS has beneficial therapeutic effects, it also poses risks associated with its reactive metabolites. Studies suggest careful monitoring during therapeutic use to mitigate potential side effects such as hepatotoxicity and hypersensitivity reactions .

Q & A

Q. What is the IUPAC nomenclature and structural configuration of N-hydroxymethanesulfonamide?

N-Hydroxymethanesulfonamide is systematically named as N-hydroxymethanesulfonamide (PIN: Preferred IUPAC Name). Its structure comprises a sulfonamide group (SO₂NH₂) with a hydroxylamine substituent (-NH-OH) attached to the sulfur atom. The canonical SMILES representation is CS(=O)(=O)NOH. This nomenclature aligns with IUPAC guidelines for hydroxamic acids and sulfonamide derivatives .

Q. What are the foundational synthetic routes for this compound?

A validated method involves the coupling of methanesulfonyl chloride with hydroxylamine under controlled alkaline conditions. For example, in a typical procedure, hydroxylamine hydrochloride is reacted with methanesulfonyl chloride in a biphasic solvent system (e.g., water/dichloromethane) with sodium bicarbonate as a base to neutralize HCl byproducts. Yields are optimized by maintaining temperatures below 10°C to minimize side reactions .

Q. How is this compound characterized spectroscopically?

Key characterization includes:

- ¹H NMR (500 MHz, acetone-d₆): δ 10.25 (s, 1H, NH-OH), 2.89 (s, 3H, CH₃-SO₂) .

- ¹³C NMR (126 MHz, acetone-d₆): δ 30.74 (CH₃-SO₂), with sulfonamide resonances observed between 123–142 ppm .

- FT-IR : Strong absorption bands at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~3300 cm⁻¹ (N-H/O-H stretch) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during this compound synthesis?

Competing hydrolysis or over-sulfonation can occur due to excess methanesulfonyl chloride. Strategies include:

- Stoichiometric control : Limiting methanesulfonyl chloride to 1.05 equivalents relative to hydroxylamine.

- Low-temperature protocols : Maintaining 0–5°C to slow unwanted side reactions.

- Phase-transfer catalysis : Using tetrabutylammonium bromide to enhance interfacial reactivity in biphasic systems .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they resolved?

Co-elution with sulfonic acid derivatives in HPLC is a common issue. Resolution methods include:

- Ion-pair chromatography : Using tetrabutylammonium acetate (10 mM) in a mobile phase (acetonitrile/water, 70:30) to improve peak separation.

- Mass spectrometry (LC-MS) : Employing ESI⁻ mode for enhanced detection of sulfonamide ions (e.g., [M-H]⁻ at m/z 140) .

Q. How do intermolecular interactions influence the crystallographic packing of this compound?

X-ray crystallography reveals that hydrogen bonding dominates packing behavior. The hydroxylamine (-NH-OH) group forms N–H···O and O–H···O interactions with adjacent sulfonamide oxygen atoms, creating a 2D network. These interactions stabilize the crystal lattice and influence solubility profiles .

Q. What methodologies are recommended for resolving contradictions in stability data for this compound?

Discrepancies in thermal stability (e.g., decomposition temperatures reported as 120–140°C) may arise from hydration states or impurities. Mitigation strategies:

- Thermogravimetric analysis (TGA) : Conducted under inert gas (N₂) to assess dehydration effects.

- Differential scanning calorimetry (DSC) : Identify polymorphic transitions or impurities via endothermic peaks.

- Batch standardization : Ensure consistent drying protocols (e.g., 24 h under vacuum at 60°C) .

Experimental Design & Data Analysis

Q. How should researchers design experiments to assess the reactivity of N-hydroxymethanesulfonamide in metal coordination studies?

- Metal selection : Prioritize transition metals (e.g., Cu²⁺, Fe³⁺) with high affinity for sulfonamide ligands.

- pH control : Maintain pH 6–8 to prevent hydrolysis of the sulfonamide group.

- Spectroscopic titration : Monitor UV-Vis shifts (e.g., λₐᵦₛ 270–300 nm) to determine binding constants (Kb) .

Q. What statistical approaches are critical for validating synthetic yield reproducibility?

- Design of Experiments (DoE) : Use factorial designs to evaluate temperature, solvent, and stoichiometry effects.

- ANOVA : Compare batch-to-batch variability (e.g., 3 independent syntheses, n=3) to confirm process robustness.

- Outlier detection : Apply Grubbs’ test to identify anomalous yields caused by procedural deviations .

Safety & Compliance

Q. Q. What safety protocols are essential for handling N-hydroxymethanesulfonamide in laboratory settings?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis and purification steps due to potential HCl off-gassing.

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.